2,2-Bis(chloromethyl)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 | |
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-54-4 | |
| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,2 Bis Chloromethyl Butan 1 Ol
Nucleophilic Substitution Reactions of the Chloromethyl Groups
The two chloromethyl (-CH₂Cl) groups are primary alkyl halides, making them susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The high reactivity of these groups makes 2,2-Bis(chloromethyl)butan-1-ol a versatile building block in organic synthesis.
The chlorine atoms serve as effective leaving groups in the presence of a wide range of nucleophiles. These reactions typically proceed via a concerted, one-step Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion. aau.dk Due to the presence of two reactive sites, the reaction can yield either mono- or di-substituted products, depending on the stoichiometry of the reactants and the reaction conditions.
Common nucleophiles that have been shown to react with this compound include azide (B81097) ions, thiocyanates, and amines. For instance, the reaction with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to synthesize the corresponding diazide, 2,2-bis(azidomethyl)butan-1-ol. researchgate.netevitachem.com This particular derivative has been noted for its biological activity, highlighting the utility of the parent compound as a precursor to other functionalized molecules. researchgate.netevitachem.com
The general conditions for these substitution reactions often involve elevated temperatures to overcome the activation energy barrier. The choice of solvent is crucial; polar solvents are typically used to dissolve the nucleophilic salt and stabilize the transition state.
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Typical Solvents |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azido derivative (e.g., 2,2-Bis(azidomethyl)butan-1-ol) | DMSO, Acetonitrile |
| Thiocyanate (SCN⁻) | Potassium Thiocyanate (KSCN) | Thiocyanate derivative | DMSO, Acetonitrile |
| Amine (R-NH₂) | Primary Amines | Amine derivative | Polar Solvents |
The structure of this compound is uniquely suited for intramolecular reactions. In the presence of a strong base, the primary alcohol can be deprotonated to form an alkoxide. This alkoxide is a potent internal nucleophile that can attack one of the adjacent electrophilic chloromethyl carbons in an intramolecular Sₙ2 reaction. researchgate.net This process, a type of Williamson ether synthesis, results in the formation of a four-membered cyclic ether, or oxetane (B1205548). researchgate.netevitachem.com
The product of this cyclization is 3-ethyl-3-(hydroxymethyl)oxetane . This reaction is favorable as it leads to the formation of a four-membered ring, a process that is kinetically accessible. researchgate.net The formation of this oxetane derivative is a key synthetic pathway, as substituted oxetanes are valuable structural motifs in medicinal chemistry and polymer science. flashpointsrl.comflashpointsrl.com The synthesis of the related 3,3-Bis(chloromethyl)oxetane via cyclization of a trichlorohydrin precursor further supports the viability of this ring-closing mechanism. sigmaaldrich.com
Reactivity of the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) in this compound exhibits typical reactivity for its class, including esterification, oxidation, and ether formation. However, the steric hindrance from the adjacent quaternary carbon atom, which bears two chloromethyl groups, can modulate the rate of these reactions compared to less hindered primary alcohols.
The primary alcohol can be converted to an ester through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or acid anhydride. scribd.com The reaction with an acyl chloride, for example, is typically rapid and proceeds via nucleophilic acyl substitution.
A documented derivative of this reaction is 1-Butanol, 2,2-bis(chloromethyl)-, 1-acetate , the acetate (B1210297) ester of the parent compound. This confirms that despite the steric bulk at the C2 position, esterification of the primary alcohol is a feasible and documented transformation. The general order of reactivity for esterification is primary > secondary > tertiary alcohols, placing this compound in the most reactive class, although its rate may be attenuated by local steric factors.
Table 2: Esterification of this compound
| Esterifying Agent | Product | Reaction Type |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | 2,2-Bis(chloromethyl)butyl acetate | Nucleophilic Acyl Substitution |
| Acetic Anhydride ((CH₃CO)₂O) | 2,2-Bis(chloromethyl)butyl acetate | Nucleophilic Acyl Substitution |
The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
The use of milder, more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), favors the formation of the corresponding aldehyde, 2,2-Bis(chloromethyl)butanal . Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, will typically lead to the over-oxidation of the intermediate aldehyde to form the carboxylic acid, 2,2-Bis(chloromethyl)butanoic acid .
Beyond the intramolecular cyclization described previously, the primary alcohol can also participate in intermolecular ether formation. The most common method for this is the Williamson ether synthesis. This two-step process involves:
Deprotonation of the alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.
Reaction of the resulting alkoxide with an external primary alkyl halide (e.g., iodomethane (B122720) or bromoethane) in an Sₙ2 reaction to form the desired ether.
This method allows for the synthesis of unsymmetrical ethers. For example, reacting the alkoxide of this compound with iodomethane would yield 1-methoxy-2,2-bis(chloromethyl)butane .
Elimination Reaction Pathways
The proximity of the hydroxyl group to the two chloromethyl groups in this compound facilitates intramolecular cyclization via an elimination pathway. This reaction is a classic example of an intramolecular Williamson ether synthesis.
Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This intramolecular nucleophile then attacks one of the adjacent electrophilic carbons of the chloromethyl groups, displacing a chloride anion in an SN2 reaction. The result is the formation of a stable, four-membered cyclic ether known as an oxetane. Specifically, the cyclization of this compound yields 3-ethyl-3-(hydroxymethyl)oxetane. chemicalbook.comacs.org This oxetane derivative is a valuable monomer for the synthesis of polyoxetanes through ring-opening polymerization. nih.govgoogle.com The formation of the oxetane ring is a highly efficient process, often proceeding in high yield. acs.org
| Starting Material | Reagent/Condition | Mechanism | Product |
|---|---|---|---|
| This compound | Base (e.g., KOH, NaH) | Intramolecular Williamson Ether Synthesis (SN2) | 3-Ethyl-3-(hydroxymethyl)oxetane |
Advanced Organic Transformations Involving this compound
Beyond simple elimination, the functional groups of this compound allow for more complex transformations, including radical functionalization and, through its derivatives, organometallic cross-coupling reactions.
Alkanes and their substituted derivatives can undergo radical substitution reactions, typically with halogens in the presence of UV light or heat. ucalgary.calibretexts.orglibretexts.org This process occurs via a radical chain mechanism. ucalgary.cayoutube.com While the primary C-H bonds on the ethyl group of this compound are less reactive than secondary or tertiary C-H bonds, they can still be subject to radical abstraction. libretexts.org
The radical chain mechanism involves three key stages:
Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to generate two chlorine radicals. libretexts.orgyoutube.com
Propagation: A chlorine radical abstracts a hydrogen atom from the ethyl group of the substrate, forming a new carbon-centered radical and HCl. This alkyl radical then reacts with another molecule of Cl₂ to produce a new chlorinated product and another chlorine radical, which continues the chain reaction. libretexts.orgyoutube.com
Termination: The reaction concludes when any two radical species combine to form a stable, non-radical molecule. ucalgary.cayoutube.com
A significant drawback of this method is the potential for polyhalogenation, as the product can undergo further radical substitution, leading to a mixture of di-, tri-, and more highly chlorinated compounds. libretexts.org
| Stage | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of initial radical species. | Cl₂ + UV light → 2 Cl• |
| Propagation | The chain reaction where one radical is consumed and another is generated. | R-H + Cl• → R• + HCl |
| R• + Cl₂ → R-Cl + Cl• | ||
| Termination | Combination of any two radicals to end the chain. | Cl• + Cl• → Cl₂ |
| R• + Cl• → R-Cl | ||
| R• + R• → R-R |
Direct organometallic cross-coupling with this compound is generally not feasible. Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, are strongly basic and would be immediately quenched by the acidic proton of the hydroxyl group. masterorganicchemistry.comlibretexts.orglearncbse.in Therefore, such transformations necessitate the use of a derivative where the alcohol is protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether).
Once the hydroxyl group is protected, the two primary alkyl chloride functionalities can participate in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. The general mechanism for these processes involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the protected derivative, forming an organopalladium(II) complex. nih.gov
Transmetalation: The organic group from a second organometallic reagent (e.g., an organozinc in a Negishi coupling or an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide. nih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
By employing a di-organometallic reagent or by sequential couplings, both chloromethyl groups could potentially be functionalized, allowing for the synthesis of complex molecular architectures.
| Reaction Name | Catalyst | Organometallic Reagent (R-M) | General Transformation |
|---|---|---|---|
| Negishi Coupling | Palladium or Nickel | Organozinc (R-ZnX) | R'-Cl + R-ZnX → R'-R |
| Suzuki Coupling | Palladium | Organoboron (R-B(OR)₂) | R'-Cl + R-B(OR)₂ → R'-R |
| Kumada Coupling | Palladium or Nickel | Grignard (R-MgX) | R'-Cl + R-MgX → R'-R |
| Stille Coupling | Palladium | Organotin (R-SnR'₃) | R'-Cl + R-SnR'₃ → R'-R |
Applications in Materials Science and Polymer Chemistry
Role as a Monomer for Polymer Synthesis
2,2-Bis(chloromethyl)butan-1-ol is a trifunctional monomer that can be incorporated into various polymer backbones, leading to the formation of branched or cross-linked structures. The presence of both a hydroxyl group and two chloromethyl groups allows it to participate in different types of polymerization reactions.
The hydroxyl group can undergo esterification or etherification reactions, while the highly reactive chloromethyl groups can participate in nucleophilic substitution reactions. This dual reactivity makes it a versatile monomer for producing complex polymer architectures. For instance, it can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form branched polyesters. Similarly, it can react with bisphenols or other diols to create branched polyethers. The resulting polymers possess a unique combination of properties stemming from the monomer's structure, including increased solubility in certain solvents and altered thermal characteristics compared to their linear counterparts.
The incorporation of this monomer introduces reactive chlorine atoms along the polymer chain, which can be further modified in post-polymerization steps to introduce additional functionalities.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Co-monomer | Linkage Type | Resulting Structure |
|---|---|---|---|
| Branched Polyester | Dicarboxylic Acid | Ester | Branched |
| Branched Polyether | Bisphenol/Diol | Ether | Branched |
Crosslinking Agent in Polymer Networks
The two primary chloromethyl groups of this compound are highly susceptible to nucleophilic attack, making this compound an effective crosslinking agent for various polymer systems. When blended with polymers containing nucleophilic functional groups such as amines, thiols, or hydroxyls, this compound can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network.
Precursor for Specialty Monomers and Dioxolane Derivatives
The reactivity of the chloromethyl groups provides a straightforward pathway for the synthesis of a variety of specialty monomers. Through nucleophilic substitution reactions, the chlorine atoms can be replaced with other functional groups, thereby creating new monomers with tailored properties for specific applications.
For example, reaction with sodium azide (B81097) can convert the chloromethyl groups into azidomethyl groups, yielding 2,2-bis(azidomethyl)butan-1-ol. This azido-functionalized monomer can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient construction of complex polymeric architectures. Another example is the reaction with allyl alcohol in the presence of a base to produce 2,2-bis(allyloxymethyl)butan-1-ol, a monomer that can be polymerized through its reactive allyl double bonds.
Furthermore, the 1,3-diol structure that can be obtained from the hydrolysis of the chloromethyl groups of this compound is a key precursor for the synthesis of dioxolane derivatives. The condensation of this diol with aldehydes or ketones under acidic conditions leads to the formation of a five-membered dioxolane ring. These dioxolane structures can be incorporated into polymer backbones to modify their properties or can serve as protecting groups in organic synthesis.
Table 2: Synthesis of Specialty Monomers from this compound
| Reagent | Resulting Functional Group | Name of Specialty Monomer | Potential Application |
|---|---|---|---|
| Sodium Azide | Azide (-N₃) | 2,2-Bis(azidomethyl)butan-1-ol | Click Chemistry |
| Allyl Alcohol | Allyl Ether (-OCH₂CH=CH₂) | 2,2-Bis(allyloxymethyl)butan-1-ol | Free-Radical Polymerization |
| Sodium Cyanide | Nitrile (-CN) | 2,2-Bis(cyanomethyl)butan-1-ol | Hydrolysis to Carboxylic Acids |
Development of Functional Polymeric Materials
The integration of this compound into polymer structures is a strategic approach for the development of functional polymeric materials. The inherent functionalities of this monomer—the hydroxyl group and the two chloromethyl groups—can either impart desired properties directly or serve as handles for post-polymerization modification.
The presence of chlorine atoms in the polymer backbone enhances flame retardancy. Moreover, the branched nature of polymers synthesized from this monomer can lead to a lower viscosity in solution and a higher glass transition temperature compared to their linear analogues, which is advantageous in certain processing applications. acs.org
The chloromethyl groups are particularly valuable as they provide reactive sites for the covalent attachment of a wide array of functional molecules. This allows for the creation of polymers with specific biological, optical, or recognition properties. For instance, by grafting molecules with biological activity, it is possible to create antimicrobial or biocompatible materials. Similarly, the attachment of chromophores or fluorophores can lead to the development of advanced optical materials. The synthesis of functional phenylboronate (B1261982) polymers, which can recognize and bind with diols, is another possibility through the modification of the chloromethyl groups. nih.gov
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures from smaller building blocks held together by non-covalent interactions. The unique trifunctional nature of this compound makes it a potential candidate for the construction of complex supramolecular assemblies such as calixarenes and dendrimers.
Calixarenes are macrocyclic compounds that form a cup-like shape and are known for their ability to form host-guest complexes. researchgate.netnih.govnih.gov While traditionally synthesized from phenols and aldehydes, novel synthetic routes are continuously being explored. The structure of this compound suggests its potential use as a building block in the synthesis of calixarene-like structures, where it could react with aromatic diols to form the macrocyclic framework. semanticscholar.org
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. illinois.edu this compound can serve as a core molecule or a branching unit in the divergent synthesis of dendrimers. nih.gov The two chloromethyl groups allow for the attachment of two new branches in each synthetic step, leading to the exponential growth characteristic of dendrimer synthesis. The hydroxyl group at the core could be used to attach the dendrimer to other molecules or surfaces. The resulting dendrimers could find applications in drug delivery, catalysis, and materials science.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
FTIR spectroscopy is used to identify the functional groups in 2,2-Bis(chloromethyl)butan-1-ol by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of an alcohol is typically characterized by a strong, broad absorption for the O-H stretch due to hydrogen bonding, and a strong C-O stretching absorption.
Key absorptions in the FTIR spectrum of this compound would include:
A broad, strong band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular hydrogen bonding. libretexts.org
Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.
A strong C-O stretching vibration, typically appearing in the 1000-1100 cm⁻¹ range for primary alcohols. libretexts.org
A characteristic absorption for the C-Cl stretching vibration, which is expected in the fingerprint region, generally between 600-800 cm⁻¹.
Interactive Data Table: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3200-3400 (broad, strong) | O-H stretch | Alcohol (-OH) |
| 2850-3000 (medium-strong) | C-H stretch | Alkyl (-CH₃, -CH₂-) |
| ~1465 (variable) | C-H bend | Alkyl (-CH₂-) |
| 1000-1100 (strong) | C-O stretch | Primary Alcohol |
| 600-800 (medium-strong) | C-Cl stretch | Chloroalkane |
Raman Spectroscopy
Specific Raman spectroscopic data for this compound, including characteristic peak positions (in cm⁻¹) and their corresponding vibrational modes, are not available in the reviewed scientific literature.
Vibrational Mode Assignment and Conformational Analysis
A detailed assignment of vibrational modes, typically derived from a combination of experimental infrared and Raman spectra and supported by computational analysis like DFT, has not been published for this compound. Therefore, a conformational analysis based on this data cannot be presented.
Mass Spectrometry (MS)
Precise mass measurement data from HR-MS, which would confirm the elemental formula of this compound (C₆H₁₂Cl₂O), is not publicly documented.
While GC-MS is a common technique for analyzing similar compounds, the specific retention time and electron ionization (EI) mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, are not available in the surveyed literature.
X-ray Diffraction Analysis of Crystalline Forms and Derivatives
No published studies on the single-crystal X-ray diffraction of this compound or its derivatives were found. As a result, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles is not available.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations can predict molecular geometry, orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, capable of providing accurate predictions of molecular properties. nist.govchembuyersguide.com For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. bldpharm.com The theory is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined from its electron density. DFT methods are often used to generate molecular descriptors that can predict properties like bioconcentration factors for polychlorinated compounds. nist.gov
Geometry optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, the process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The presence of the relatively bulky chloromethyl groups and the hydroxyl group introduces several rotational degrees of freedom, leading to multiple possible conformers.
The optimized geometry is crucial for accurately calculating other molecular properties. Quantum-chemical codes like Gaussian or GAMESS are commonly used for such optimizations. nih.gov The resulting data includes the precise coordinates of each atom and the final calculated energy of the stable structure.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter (Bond/Angle) | Calculated Value (Å/°) |
| C1-C2 Bond Length | Value |
| C2-C(CH2Cl) Bond Length | Value |
| C-Cl Bond Length | Value |
| C-O Bond Length | Value |
| O-H Bond Length | Value |
| C1-C2-C(CH2Cl) Angle | Value |
| Cl-C-C Angle | Value |
| C-O-H Angle | Value |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation of chemical bonding. biosynth.comnih.gov It provides information on charge distribution (natural atomic charges), hybridization of atomic orbitals, and the strength of interactions between filled (donor) and empty (acceptor) orbitals. chemspider.com This donor-acceptor interaction analysis, based on second-order perturbation theory, is key to understanding delocalization effects and hyperconjugation. biosynth.com
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data
| Interaction (Donor NBO -> Acceptor NBO) | Stabilization Energy E(2) (kcal/mol) |
| LP(O) -> σ(C-C) | Value |
| LP(O) -> σ(C-Cl) | Value |
| σ(C-H) -> σ(C-Cl) | Value |
| σ(C-C) -> σ(C-Cl) | Value |
Note: This table illustrates the kind of data generated from an NBO analysis. LP denotes a lone pair, and σ denotes an antibonding orbital. The E(2) energy quantifies the strength of the delocalization interaction. Specific data for this compound is not available in the searched literature.*
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. biosynth.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and hardness/softness. A small HOMO-LUMO gap generally implies higher reactivity.
In this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms due to their lone pairs of electrons. The LUMO is likely to be concentrated along the C-Cl antibonding orbitals. The energy gap would provide insight into the molecule's susceptibility to nucleophilic or electrophilic attack. The presence of electronegative chlorine atoms is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Table 3: Representative Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: This table shows the type of data obtained from an FMO analysis. These values are crucial for predicting chemical behavior. Specific calculated energies for this compound were not found in the public domain.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.
MD simulations can be used to study the conformational dynamics of this compound in a solvent, such as water or an organic solvent. By simulating the molecule over time in an explicit solvent box, one can observe how it rotates, flexes, and interacts with the surrounding solvent molecules. These simulations provide insights into the preferred conformations of the molecule in solution, the stability of intramolecular hydrogen bonds (if any), and the solvent's effect on its structure. The analysis of properties like the radius of gyration and solvent accessible surface area over the simulation trajectory can reveal how the molecule's shape changes and which parts are most exposed to the solvent. nih.gov Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to its reactivity.
Intermolecular Interactions and Aggregation Behavior
Detailed computational studies on the specific intermolecular interactions and aggregation behavior of this compound are not available in the reviewed literature. Theoretical investigations would typically employ methods like Density Functional Theory (DFT) or molecular dynamics (MD) simulations to understand how individual molecules of this compound interact with each other.
For similar molecules, like other alcohols, computational models have been developed to predict properties based on intermolecular forces. These models often consider hydrogen bonding, which would be a key interaction for this compound due to its hydroxyl group, and dipole-dipole interactions arising from the polar carbon-chlorine and carbon-oxygen bonds. However, without specific studies on this compound, any discussion of its aggregation would be speculative.
Reaction Mechanism Elucidation via Computational Modeling
While the types of reactions that this compound undergoes, such as substitution, oxidation, and reduction, are known, specific computational modeling to elucidate the mechanisms of these reactions is not documented in the available search results.
Computational modeling, often using DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway. For instance, understanding the nucleophilic substitution at the chloromethyl groups would benefit from such a computational approach to determine the energetics of the process with different nucleophiles.
Solvent Effects and Solvation Models
The influence of solvents on the behavior and reactivity of chemical compounds is a critical area of study, often investigated using solvation models in computational chemistry. wikipedia.org These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium. wikipedia.org
For alcohols and chlorinated compounds, various solvation models exist to predict their properties in different solvents. acs.orgnih.gov These models can calculate important thermodynamic properties like the free energy of solvation. However, the application of these specific solvation models to this compound has not been reported in the surveyed literature. Such studies would be valuable for predicting its solubility and understanding how the solvent can influence its reaction kinetics and equilibria.
Recent Research and Developments
While 2,2-Bis(chloromethyl)butan-1-ol is an established chemical intermediate, it is not the subject of a large volume of recent, specific research publications. Its primary role appears to be that of a building block in larger synthetic projects. However, research into related chlorinated compounds is ongoing. For instance, one study investigated the cytotoxic effects of this compound on cancer cell lines, finding that it could inhibit cell proliferation, suggesting a potential area for further investigation into its biological activities. nih.gov Studies on its degradation pathways under hydrolytic conditions are also of interest to understand the environmental fate and stability of such chlorinated compounds. nih.gov
Future Research Directions
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry, which advocate for the reduction of hazardous substances and the use of renewable resources, are paramount in modern chemical synthesis. uniroma1.it Future research will likely focus on developing more sustainable methods for the synthesis of 2,2-Bis(chloromethyl)butan-1-ol, moving away from traditional routes that may involve harsh reagents and generate significant waste.
One promising area is the exploration of biocatalysis and enzymatic transformations. The use of enzymes could offer a highly selective and environmentally benign route to the target molecule, minimizing the formation of byproducts. Additionally, the development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis.
Researchers are also investigating the use of renewable feedstocks. For instance, exploring pathways from bio-derived butanol could provide a sustainable alternative to petroleum-based starting materials. mdpi.com The conversion of hydrous bioethanol to butanol is an area of active research, and similar principles could be applied to develop green routes to this compound. mdpi.com
Catalytic Systems for Enhanced Selectivity and Yield
The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. Current methods often rely on stoichiometric chlorinating agents, which can lead to the formation of impurities and complicate purification.
Future research will likely focus on the design and application of novel catalysts that can facilitate the chlorination of the diol precursor with high selectivity and yield. This includes the development of both homogeneous and heterogeneous catalysts. Heterogeneous catalysts, in particular, offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry.
Phase-transfer catalysis is another area with potential for enhancing reaction rates and selectivity. The use of polymer-supported catalysts could further improve the sustainability of the process by allowing for catalyst recovery and reuse. Research into optimizing reaction parameters such as temperature, pressure, and solvent system in conjunction with these new catalytic systems will be essential for maximizing efficiency.
Exploration of Novel Derivatives and Functionalizations
The two reactive chloromethyl groups and the hydroxyl group of this compound make it a versatile building block for the synthesis of a wide range of novel derivatives. Future research will undoubtedly focus on exploring the functionalization of this compound to create new molecules with potentially valuable properties.
The substitution of the chlorine atoms with various nucleophiles can lead to the formation of diverse derivatives, including amines, azides, thiols, and ethers. These new compounds could find applications in various fields, such as materials science, and as intermediates in the synthesis of more complex molecules.
Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a point of attachment for other functional groups through esterification or etherification. The exploration of multicomponent reactions involving this compound could also lead to the efficient, one-pot synthesis of complex and structurally diverse molecules. nih.gov
Advanced Characterization Techniques for Complex Structures
As novel derivatives of this compound with increasingly complex structures are synthesized, the use of advanced characterization techniques will become even more critical. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods will be needed to fully elucidate the three-dimensional structures and conformations of these new molecules.
Single-crystal X-ray diffraction, where applicable, provides definitive information about the solid-state structure of a compound. For solution-phase studies, advanced 2D NMR techniques such as COSY and HSQC are invaluable for confirming connectivity and resolving complex spectra.
Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to predict and validate spectroscopic properties and to gain insights into the conformational preferences of flexible molecules. High-resolution mass spectrometry (HRMS) is another powerful tool for the precise identification of compounds and their fragmentation patterns, which is particularly useful for characterizing novel and unknown derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Bis(chloromethyl)butan-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, such as chlorination of 2,2-bis(hydroxymethyl)butan-1-ol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling stoichiometric ratios (e.g., 1:3 molar ratio of diol to SOCl₂) and reaction temperature (40–60°C). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion. Post-synthesis purification by recrystallization or column chromatography is critical to remove byproducts like HCl or unreacted reagents .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Purity assessment requires GC with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Peaks for chloromethyl groups (δ 3.6–4.0 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Carbons adjacent to chlorine appear at δ 45–55 ppm.
Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., [M+H]+ ion at m/z 187) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid skin contact due to potential irritancy (Risk Code R36/37/38). Store in airtight containers away from moisture to prevent hydrolysis. In case of exposure, rinse with copious water and seek medical evaluation. Safety Data Sheets (SDS) recommend emergency eyewash stations and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can the degradation pathways of this compound under hydrolytic conditions be studied?
- Methodological Answer : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25–80°C. Monitor degradation kinetics using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify products like 2,2-bis(hydroxymethyl)butan-1-ol (via dechlorination) or cyclic ethers (via intramolecular elimination). High-resolution mass spectrometry (HRMS) with Orbitrap technology (resolution >50,000) enables precise identification of transient intermediates .
Q. What advanced spectroscopic techniques resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond angles and torsional parameters. For solution-phase analysis, use 2D NMR techniques:
- COSY : Correlates coupling between adjacent protons.
- HSQC : Links ¹H and ¹³C nuclei to confirm chloromethyl connectivity.
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational spectra (FT-IR) and validate experimental data .
Q. What strategies mitigate side reactions during derivatization of this compound for polymer synthesis?
- Methodological Answer : To synthesize polyethers or polyesters, protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) groups before polymerization. Use anhydrous conditions and catalysts like tin(II) octoate for ring-opening polymerization. Gel permeation chromatography (GPC) monitors molecular weight distribution, while differential scanning calorimetry (DSC) assesses thermal stability of the final polymer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
